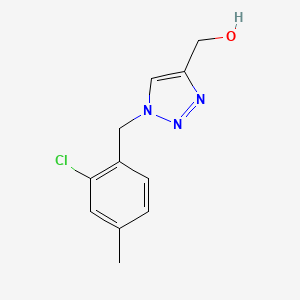
(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also has a benzyl group (a benzene ring attached to a CH2 group) which is substituted with a chlorine atom and a methyl group .
Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a methanol group. Also attached to the triazole ring is a benzyl group, which is a benzene ring attached to a CH2 group. The benzene ring is substituted with a chlorine atom and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar methanol group could impart some degree of solubility in polar solvents. The benzene ring is typically associated with aromaticity and stability .Applications De Recherche Scientifique
π-Hole Tetrel Bonding Interactions : A study by Ahmed et al. (2020) explored the synthesis and characterization of four triazole derivatives, including a compound similar to your query. These compounds form self-assembled dimers in the solid state, enabling tetrel bonding interactions. This research contributes to understanding molecular interactions and assembly in solid-state chemistry (Ahmed et al., 2020).
Synthesis and Enzyme Inhibition Studies : Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from a compound structurally similar to your query. They investigated these compounds for their lipase and α-glucosidase inhibition properties, contributing to the field of medicinal chemistry (Bekircan et al., 2015).
Copper-Catalyzed Azide–Alkyne Cycloaddition : Tale et al. (2015) reported the synthesis of a 1,2,3-triazole-based ligand, which promoted the rate enhancement of copper-catalyzed azide–alkyne cycloaddition. This research is significant in the field of organic synthesis and catalyst development (Tale et al., 2015).
Crystal Structure Analysis : Dong and Huo (2009) focused on the synthesis and crystal structure of a compound closely related to your query. Their research adds value to the field of crystallography and molecular structure analysis (Dong & Huo, 2009).
Microwave-Assisted Synthesis and Theoretical Studies : Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of heterocyclic amides, using a microwave-assisted Fries rearrangement. This research is notable for its contribution to green chemistry and theoretical chemistry studies (Moreno-Fuquen et al., 2019).
Antimicrobial Activity of Benzofuran Based 1,2,3-Triazoles : Sunitha et al. (2017) synthesized novel benzofuran based 1,2,3-triazoles and evaluated their antimicrobial activity. This study contributes to the development of new antimicrobial agents (Sunitha et al., 2017).
Propriétés
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-2-3-9(11(12)4-8)5-15-6-10(7-16)13-14-15/h2-4,6,16H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGMNPJEPCYESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1474740.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474741.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1474742.png)
![N1-{furo[3,2-c]pyridin-4-yl}ethane-1,2-diamine](/img/structure/B1474745.png)




![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1474755.png)
![3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474756.png)
![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)


